Cas no 532972-71-7 (4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

4-Chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide is a synthetic organic compound featuring a benzamide core linked to a substituted indole moiety via an ethyl spacer. The presence of a chloro substituent on the benzamide ring and a methylphenylmethylsulfanyl group on the indole scaffold enhances its potential as an intermediate in medicinal chemistry applications. This structure suggests utility in targeting specific biological pathways, particularly due to the indole and benzamide pharmacophores, which are known for their bioactivity. The compound’s modular design allows for further derivatization, making it valuable for research in drug discovery and development. Its precise physicochemical and pharmacological properties would require further experimental validation.
4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide structure
532972-71-7 structure
Product name:4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide
CAS No:532972-71-7
MF:C25H23ClN2OS
MW:434.980923891068
CID:5932935
PubChem ID:4230858

4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide
    • 4-chloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
    • Benzamide, 4-chloro-N-[2-[3-[[(2-methylphenyl)methyl]thio]-1H-indol-1-yl]ethyl]-
    • 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
    • Oprea1_547430
    • 4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
    • AKOS024582911
    • 532972-71-7
    • F0554-0395
    • Inchi: 1S/C25H23ClN2OS/c1-18-6-2-3-7-20(18)17-30-24-16-28(23-9-5-4-8-22(23)24)15-14-27-25(29)19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)
    • InChI Key: KGSGLXYOTQVFKW-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC2=CC=CC=C2C)=C1)(=O)C1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 434.1219622g/mol
  • Monoisotopic Mass: 434.1219622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 59.3Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 660.8±55.0 °C(Predicted)
  • pka: 14.17±0.46(Predicted)

4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0554-0395-50mg
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0554-0395-100mg
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0554-0395-20mg
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0554-0395-40mg
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0554-0395-1mg
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0554-0395-2mg
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0554-0395-4mg
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0554-0395-10μmol
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0554-0395-15mg
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0554-0395-30mg
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-71-7 90%+
30mg
$119.0 2023-05-17

Additional information on 4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide

4-Chloro-N-2-(3-{(2-Methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide: A Comprehensive Overview

The compound with CAS No 532972-71-7, commonly referred to as 4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzamide group, a chloro substituent, and a sulfanyl-linked indole moiety. The benzamide core of the molecule serves as a versatile platform for various chemical modifications, making it a valuable substrate for drug discovery and advanced material synthesis.

Recent studies have highlighted the potential of 4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide in the development of novel therapeutic agents. Researchers have focused on its ability to modulate key biological pathways, particularly those involved in inflammation and neurodegenerative diseases. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes. This finding underscores its potential as a lead compound for the development of next-generation anti-inflammatory drugs.

The indole moiety within the molecule plays a critical role in its pharmacological activity. Indole derivatives are known for their ability to interact with various receptors and enzymes, making them valuable targets in drug design. The presence of the methylsulfanyl group further enhances the molecule's stability and bioavailability, which are essential attributes for any drug candidate. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to specific targets with unprecedented accuracy, paving the way for more efficient drug development processes.

In addition to its therapeutic potential, 4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide has also been explored for its applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. A 2023 study conducted by researchers at Stanford University revealed that this compound exhibits exceptional charge transport properties, which could significantly improve the efficiency of organic electronic devices.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the preparation of the indole derivative, followed by the introduction of the methylsulfanyl group and the final coupling with the benzamide moiety. Recent innovations in catalytic chemistry have streamlined this process, reducing production costs and improving yields. These advancements have made it possible to scale up production for both research and commercial purposes.

From an environmental perspective, 4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide has been shown to exhibit low toxicity and minimal environmental impact under standard usage conditions. This is particularly important given the increasing emphasis on sustainable chemistry practices in both academia and industry. Researchers are actively exploring green chemistry approaches to further enhance the eco-friendliness of this compound's synthesis and application.

In conclusion, 4-chloro-N-2-(3-{(2-methylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with its promising biological and electronic properties, positions it as a key player in future advancements in medicine and materials science. As research continues to uncover new insights into its potential uses, this compound is poised to make significant contributions to both scientific innovation and industrial progress.

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